molecular formula C10H16N5O8P B1337089 Adenosine 5'-monophosphate monohydrate CAS No. 18422-05-4

Adenosine 5'-monophosphate monohydrate

Cat. No. B1337089
CAS RN: 18422-05-4
M. Wt: 365.24 g/mol
InChI Key: ZOEFQKVADUBYKV-MCDZGGTQSA-N
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Description

Adenosine 5'-monophosphate monohydrate (AMP) is a nucleotide that plays a crucial role in various biological processes. It is a derivative of adenosine and consists of an adenine base attached to a ribose sugar, which is further linked to a phosphate group. AMP is involved in energy transfer and is a component of RNA. The molecular and crystal structures of AMP and its analogs have been extensively studied to understand their conformation and interactions with other molecules .

Synthesis Analysis

The synthesis of AMP and its derivatives can be complex, involving multiple steps and requiring specific conditions. For instance, the synthesis of adenosine tetraphosphate (AppppA) involves aminoacyl-tRNA synthetases and requires the presence of Mg2+ ions and the removal of accumulating pyrophosphate to increase yields . Similarly, the preparation of monoadenosine 5'-trimetaphosphate from adenosine triphosphate (ATP) requires a carbodiimide-mediated condensation, and the molecule is highly reactive, rapidly converting to ATP upon contact with water . These studies highlight the intricate nature of nucleotide synthesis and the importance of understanding the underlying mechanisms for potential applications in biochemistry and pharmacology.

Molecular Structure Analysis

The molecular structure of AMP and its analogs has been determined using techniques such as single-crystal x-ray diffraction and nuclear magnetic resonance (NMR). For example, the crystal structure of barium adenosine 5'-monophosphate heptahydrate reveals an outer-sphere metal-nucleotide complex with a completely hydrated metal ion interacting with the nucleotide through water bridges . The conformation about the glycosidic bond is typically anti, and the ribose can display unusual conformations, possibly due to metal-water-nucleotide interactions . The conformation of substituted adenosine 5'-monophosphates also depends on the length and nature of the substituents .

Chemical Reactions Analysis

AMP and its derivatives can undergo various chemical reactions, which are essential for their biological functions. For instance, the synthesis of N6-monobutyryl adenosine 5'-monophosphate, a major hepatic metabolite of cyclic AMP, involves specific enzymatic reactions and has been characterized by chromatographic and hydrolysis rates . The preparation of a 5'-amino analog of adenosine diphosphate (ADP) from aminonucleoside triphosphate by hexokinase-catalyzed phosphoryl transfer demonstrates the versatility of AMP in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of AMP and its analogs are influenced by their molecular structure and the presence of substituents. For example, the crystal structure of adenosine 3',5'-cyclic phosphate shows different conformations about the glycosidic bond, which can affect the molecule's reactivity and interactions . The interactions of hydrated metal ions with nucleotides, as seen in the structure of barium adenosine 5'-monophosphate heptahydrate, provide insights into the physical properties such as solubility and stability . The synthesis of uncharged analogs of cyclic AMP, designed to increase membrane permeability and stability against enzymatic degradation, also reflects the importance of physical and chemical properties in the design of nucleotide analogs .

Scientific Research Applications

Protein Binding Assays

Adenosine 5'-monophosphate monohydrate has been utilized in protein binding assays. For instance, Gilman (1970) developed a sensitive assay for adenosine 3':5'-cyclic monophosphate (cAMP), which involves competition for protein binding, presumably to a cAMP-dependent protein kinase. This method leverages the nucleotide-protein complex and achieves a binding constant approaching 10(-9) M, allowing for the sensitive detection of 0.05-0.10 pmol of cAMP (Gilman, 1970).

Milk and Infant Formula Analysis

Adenosine 5'-monophosphate monohydrate has been used in the analysis of milk and infant formulas. Gill and Indyk (2007) described a method for determining 5′-mononucleotides in milk, including adenosine 5′-monophosphate. This technique involves reversed-phase liquid chromatography and has been applied to various milk-based products (Gill & Indyk, 2007).

Enzymatic Assays

In enzymatic assays, adenosine-5-diphosphate (ADP) and adenosine-5-monophosphate (AMP) are frequently employed. Jaworek, Gruber, and Bergmeyer (1974) detailed a method estimating ADP and AMP in a single assay system. This method is notable for its simplicity and rapidity compared to chromatographic methods (Jaworek, Gruber, & Bergmeyer, 1974).

Radioisotopic Methods

Adenosine 5'-monophosphate monohydrate has been key in radioisotopic methods for studying brain functions. Shimizu, Daly, and Creveling (1969) developed a method to measure the effect of neurohormones on the formation of adenosine 3′,5′‐cyclic monophosphate in brain slices using radioisotopic techniques (Shimizu, Daly, & Creveling, 1969).

Cellular Uptake Studies

In studies on cellular uptake, adenosine 5'-monophosphate has been investigated for its role in the dephosphorylation and uptake by cells. Yagil and Beacham (1975) demonstrated that adenosine 5'-monophosphate is dephosphorylated before uptake by Escherichia coli cells, highlighting the role of this compound in cellular metabolism (Yagil & Beacham, 1975).

Safety And Hazards

When handling Adenosine 5’-monophosphate monohydrate, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Adenosine 5’-monophosphate has been used in various studies, such as its rate of hydrolysis in Escherichia coli lysates , inducing calcium responses in Fura2-loaded osteoblast , and as a nucleotide metabolite in the medium for the isolation, culture, and identification of glioma stem cells . It has also been studied for its effects on the growth performance, carcass characteristics, meat quality, and lipid metabolism in adipose tissues of finishing pigs .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEFQKVADUBYKV-MCDZGGTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00939806
Record name 9-(5-O-Phosphonopentofuranosyl)-9H-purin-6-amine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine 5'-monophosphate monohydrate

CAS RN

18422-05-4
Record name 9-(5-O-Phosphonopentofuranosyl)-9H-purin-6-amine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00939806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
M Sajid, I Batool, AU Khan, K Tahir, EA Alabbad… - Journal of Molecular …, 2023 - Elsevier
… Additionally, Ag was deposited to create the CuO/MCM-41 nanostructure, and Adenosine 5-monophosphate monohydrate (A-5-MM) was used to functionalize it. Additionally, incredible …
Number of citations: 0 www.sciencedirect.com
ML Heidrick - 1971 - search.proquest.com
CELLULAR INHIBITION BY CYCLIC-3', 5'-ADENOSINE MONOPHOSPHATE CELLULAR INHIBITION BY CYCLIC-3', 5'-ADENOSINE MONOPHOSPHATE Full Text 71-19,489 HEIDRICK…
Number of citations: 1 search.proquest.com
AA Rabaan, BM AlShehail, MA Halwani… - Journal of …, 2023 - Taylor & Francis
… to Adenosine 5′-monophosphate monohydrate and Tubercidin, respectively. However, the protein RMSD was relatively stable for both Adenosine 5′-monophosphate monohydrate …
Number of citations: 3 www.tandfonline.com
F Zhao, X Qiu, N Ye, J Qian, D Wang, P Zhou, M Chen - Food chemistry, 2018 - Elsevier
… Five compounds, including adenosine 5′-monophosphate monohydrate (AMP), guanosine 5′-monophosphate disodium salt hydrate (GMP), adenosine, cytidine, thymine and uracil, …
Number of citations: 33 www.sciencedirect.com
WR Kukovetz, G Pöch - Naunyn-Schmiedebergs Archiv für Pharmakologie, 1970 - Springer
The effects of cyclic 3′,5′-AMP and of two acylated derivatives, dibutyryl (DBA) and dihexanoyl-3′,5′-AMP (DHA) were investigated in isolated perfused hearts of guinea pigs, rats …
Number of citations: 94 link.springer.com
A Puspitasari, F Squarcio, M Quartieri, C Totis… - Scientific Reports, 2022 - nature.com
… We induced synthetic torpor in rats by injecting adenosine 5′-monophosphate monohydrate (5′-AMP) ip and maintaining in low ambient temperature room (+ 16 C) for 6 h …
Number of citations: 2 www.nature.com
C Pettinari, F Marchetti, Q Li - Main Group Metal Chemistry, 2001 - degruyter.com
… Br), [Me2SnBr2{4-Meim}2] (4-Meim = 4-methylimidazole), and [Me2SnCl2{phen}] (phen = 1,10-phenanthroline) with the mononucleotides adenosine-5'-monophosphate monohydrate (…
Number of citations: 4 www.degruyter.com
P Wang, J Liu, Y Ma, X Tian, Y Li, X Niu, J Luo… - Chemical Engineering …, 2022 - Elsevier
… Adenosine 5′-monophosphate monohydrate (AMP) as one of purine-like nucleosides is an important raw material or intermediate of many antisense drugs [28], [29], [30]. Up till now, …
Number of citations: 8 www.sciencedirect.com
W Huang, J Xu, D Lu, J Deng, G Shi, T Zhou - Applied Surface Science, 2018 - Elsevier
… of two components: the shell is the supramolecular infinite coordination polymers (ICPs) network formed by terbium ions (Tb 3+ ) and adenosine 5′-monophosphate monohydrate (AMP…
Number of citations: 44 www.sciencedirect.com
Y Shibusawa, A Shoji, C Suzuka, A Yanagida… - … of Chromatography A, 2010 - Elsevier
… Standard compounds of adenine, adenosine, adenosine 5′-monophosphate monohydrate, 2′-deoxyadenosin 5′-monophosphate monohydrate, guanine, guanosine, guanosine 5′…
Number of citations: 11 www.sciencedirect.com

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